- Comparative study of catalytic activity of tetrameric lanthanide-substituted polyoxotungstates [(Ln2XW10O38)4(W3O8)(OH)4(H2O)2]n- (X = SiIV, GeIV & PV and n = 26 or 25) for the oxidation of alcohols, Inorganica Chimica Acta, 2022, 536, 120893

Cas no 7787-20-4 ((-)-Fenchone)

(-) - fenchone is a bicyclic monoterpenoid widely distributed in plants and exists in the essential oil of fennel. In liver microsomes, CYP2A6 and CYP2B6 oxidize (-) - fenchone to 6-endo-hydroxyfenchone, 6-exo-hydroxyfenchone and 10 hydroxyfenchone derivatives

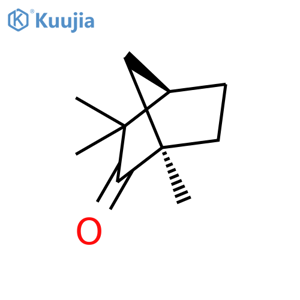

(-)-Fenchone structure

Product Name:(-)-Fenchone

CAS No:7787-20-4

Molecular Formula:C10H16O

Molecular Weight:152.23344

MDL:MFCD00151104

CID:86093

PubChem ID:82229

(-)-Fenchone Properties

Names and Identifiers

-

- L(-)-Fenchone

- L(-)-1,3,3-Trimethyl-2-norbornanone

- L(-)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one

- Fenchone

- (1R)-(?-Fenchone

- (-)-Fenchone

- (1R)-(-)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one~(-)-1,3,3-Trimethylnorcamphor

- (-)-1,3,3-Trimethyl-2-Norbornanone

- (?)-Fenchone

- FENCHONE, (-)-(SG)

- L-(-)-Fenchone

- (-)-Bicyclo[2.2.1]heptan-2-one, 1,3,3-trimethyl-, (1R)-

- (R)-Fenchone

- 1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one-, (1R,4S)-

- 1,3,3-trimethylnorbornan-2-one

- 2-Norbornanone, 1,3,3-trimethyl-, (1R,4S)-(-)-

- L-(-)-Fenchone1000µg

- 3,3-trimethyl-(1 theta)-bicyclo[2.2.1]heptan-2-on

- (1R,4S)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one

- (1R)-(-)-Fenchone

- (1R)-Fenchone

- (R)-(-)-Fenchone

- 1,3,3-trimethyl-2-norcamphanone

- 1,3,3-trimethyl-2-norbornanone

- 1,3,3-trimethylbicyclo[2.2.1]heptan-2-one

- (+)-Fenchone

-

- MDL: MFCD00151104

- InChIKey: LHXDLQBQYFFVNW-OIBJUYFYSA-N

- Inchi: 1S/C10H16O/c1-9(2)7-4-5-10(3,6-7)8(9)11/h7H,4-6H2,1-3H3/t7-,10+/m0/s1

- SMILES: CC1(C)[C@H]2CC[C@](C)(C2)C1=O

- BRN: 2042710

Computed Properties

- Exact Mass: 152.12018

- Hydrogen Bond Donor Count: 0

- Hydrogen Bond Acceptor Count: 1

- Rotatable Bond Count: 0

- Monoisotopic Mass: 152.12

- Heavy Atom Count: 11

- Complexity: 217

- Isotope Atom Count: 0

- Defined Atom Stereocenter Count: 2

- Undefined Atom Stereocenter Count : 0

- Defined Bond Stereocenter Count: 0

- Undefined Bond Stereocenter Count: 0

- Covalently-Bonded Unit Count: 1

- XLogP3: 1.507

- Topological Polar Surface Area: 17.1A^2

Experimental Properties

- LogP: 2.40170

- PSA: 17.07

- Refractive Index: n20/D 1.461(lit.)

- Boiling Point: 192-194 °C(lit.)

- Melting Point: 5-6 °C (lit.)

- Flash Point: Fahrenheit: 125.6 ° f

Celsius: 52 ° c - FEMA: 4519 | L-FENCHONE

- Solubility: Slightly soluble (1.1 g/l) (25 º C),

- Color/Form: 2000 μg/mL in methanol

- Color/Form: Colorless to light yellow oily liquid, with rich sweet fruit, green and wood aroma, and sweet aroma of flowers and fruits

- Sensitiveness: Sensitive to heat

- Optical Activity: [α]20/D −51°, neat

- Density: 0.948 g/mL at 25 °C(lit.)

(-)-Fenchone Security Information

-

Symbol:

- RTECS:RB7875000

- WGK Germany:3

- Safety Term:S16

- Safety Instruction: 23-24/25

- Packing Group:III

- Risk Phrases:R10

- Hazardous Material transportation number:UN 1224 3/PG 3

- Hazard Statement: H226

- Warning Statement: P210-P233-P240-P241+P242+P243-P280-P303+P361+P353-P370+P378-P403+P235-P501

- Prompt:warning

- Storage Condition:2-8°C

- PackingGroup:III

- Risk Phrases: 10

- Signal Word:Warning

- TSCA:Yes

- HazardClass:3

(-)-Fenchone Customs Data

- HS CODE:29142900

(-)-Fenchone Pricemore >>

| Enterprise | No. | Product Name | Cas No. | Purity | Specification | Price | Update Time | Inquiry |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P003BS9-5g |

(-)-FENCHONE |

7787-20-4 | 98% | 5g |

$28.00 | 2025-02-19 | |

| A2B Chem LLC | AB54441-500mg |

(-)-FENCHONE |

7787-20-4 | ≥98.0% | 500mg |

$40.00 | ||

| Aaron | AR003C0L-500mg |

(-)-FENCHONE |

7787-20-4 | 98% | 500mg |

$68.00 | ||

| abcr | AB172087-50 g |

(-)-Fenchone, 98%; . |

7787-20-4 | 98% | 50g |

€56.90 | 2023-05-07 | |

| Ambeed | A801623-25g |

(1R,4S)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-one |

7787-20-4 | 98% | 25g |

$20.0 | ||

| Chemenu | CM393888-100g |

(-)-Fenchone |

7787-20-4 | 95%+ | 100g |

$88 | 2024-07-23 | |

| ChromaDex Standards | ASB-00006386-001-1g |

FENCHONE, |

7787-20-4 | 99.2% | 1g |

$250.00 | ||

| Enamine | EN300-112064-0.05g |

(1R,4S)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one |

7787-20-4 | 95% | 0.05g |

$19.0 | 2023-10-27 | |

| MedChemExpress | HY-N5132-10mM*1mLinDMSO |

(-)-Fenchone |

7787-20-4 | ≥98.0% | 10mM*1mLinDMSO |

¥550 | 2023-07-26 | |

| PhytoLab | 82541-50mg |

(-)-Fenchone |

7787-20-4 | ≥ 95.0 % | 50mg |

€54 |

(-)-Fenchone Synthesis

Synthetic Circuit 1

Reaction Conditions

1.1R:H2O2, C:2958697-05-5, S:H2O, 9 h, 90°C

Reference

Synthetic Circuit 2

Reaction Conditions

1.1R:Amberlyst A 26 (reaction products with LiI, (diacetoxyiodo), R:LiI (reaction products with Amberlyst A26), R:Me3SiN3 (reaction products with Amberlyst A26), S:MeCN, 6 h, rt

Reference

- Photochemical transformations with iodine azide after release from an ion-exchange resin, Angewandte Chemie, 2020, 59(30), 12376-12380

Synthetic Circuit 3

Synthetic Circuit 4

Synthetic Circuit 5

Reaction Conditions

1.1R:O2, C:36309-88-3, S:CD3OD, 3 h, rt

Reference

- Photochemical Oxidation of Thioketones by Singlet Molecular Oxygen Revisited: Insights into Photoproducts, Kinetics, and Reaction Mechanism, Journal of Organic Chemistry, 2015, 80(21), 10575-10584

Synthetic Circuit 6

Reaction Conditions

1.1R:NaBrO3, C:113230-84-5, C:HCl, S:H2O, S:CH2Cl2, 4 h, rt

Reference

- 4-Benzamido-TEMPO Catalyzed Oxidation of a Broad Range of Alcohols to the Carbonyl Compounds with NaBrO3 under Mild Conditions, Chinese Journal of Chemistry, 2014, 32(5), 405-409

Synthetic Circuit 7

Synthetic Circuit 8

Synthetic Circuit 9

Reaction Conditions

1.1620°C, 0.02-0.04 mbar

Reference

- An unusual domino retro-ene-Conia reaction: regio- and stereoselective one-carbon ring expansion of fenchol derivatives, Helvetica Chimica Acta, 2004, 87(8), 1990-2021

Synthetic Circuit 10

Synthetic Circuit 11

Reaction Conditions

1.1R:S:DMSO

1.2R:Disodium carbonate, S:H2O

1.2R:Disodium carbonate, S:H2O

Reference

- Process for the oxidation of primary and secondary alcohols to aldehydes and ketones and for the oxidation of 1,2-diols to alpha-ketols and alpha-diketones using o-iodoxybenzoic acid, Eur. Pat. Appl., From Eur. Pat. Appl., 658533, 21 Jun 1995, 658533, 21 Jun 1995

Synthetic Circuit 12

Reaction Conditions

1.1R:MnO2, R:K2CO3, C:126420-28-8, C:719-22-2, S:THF

Reference

- Ruthenium-Catalyzed Oxidation of Nonactivated Alcohols by MnO2, Journal of Organic Chemistry, 1994, 59(5), 1196-8

Synthetic Circuit 13

Reaction Conditions

1.1R:KOH, S:NMP

Reference

- Synthesis of earthy-mouldy smelling compounds. II. Ethyl α-and β-fenchols, Tetrahedron Letters, 1990, 31(22), 3151-4

Synthetic Circuit 14

Reaction Conditions

1.1C:Fe(NO3)3

Reference

- Oxidation of alcohols by clay-supported iron(III) nitrate; a new efficient oxidizing agent, Synthesis, 1980, (10), 849-50

(-)-Fenchone Raw materials

- Fenchone

- Bicyclo[2.2.1]heptan-2-ol, 2-ethynyl-1,3,3-trimethyl-, (1R,2S,4S)-

- (±)-a-Fenchol

- (1R,4S)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ol

- Fenchyl alcohol

- D-Fenchol

- Bicyclo[2.2.1]heptane-2-thione, 1,3,3-trimethyl-, (1R,4S)-

- Bicyclo[2.2.1]heptan-2-ol,1,3,3-trimethyl-2-[(1E)-1-methyl-1-propen-1-yl]-, (1R,2S,4S)-

(-)-Fenchone Preparation Products

(-)-Fenchone Suppliers

NanJingqingYunbiologologyicaltecjnco,LTD

(CAS:7787-20-4)

MR./MRS.:WANG JING LI

Phone:15251745733

Email:477691608@qq.com

HU BEI SHI SHUN Biotechnology Co., Ltd.

(CAS:7787-20-4)

MR./MRS.:ZHENG YU HAN

Phone:15107128801

Email:1400818899@qq.com

Hubei Wande Chemical Co.,Ltd.

(CAS:7787-20-4)

MR./MRS.:CHEN DAN DAN

Phone:15827180502

Email:1148980033@qq.com

Shanghai Aladdin Biochemical Technology Co., Ltd

(CAS:7787-20-4)

MR./MRS.:A LA DING

Phone:

Email:anhua.mao@aladdin-e.com

SHANG HAI YUAN YE Biotechnology Co., Ltd.

(CAS:7787-20-4)

MR./MRS.:TANG SI LEI

Phone:15026964105

Email:2881489226@qq.com

(-)-Fenchone Related Literature

-

Suman Sekhar Sahoo,Sriram Mansingh,Pradeepta Babu,Kulamani Parida Nanoscale Adv., 2021,3, 5487-5524

-

Wen-Juan Zhang,Li Zheng,Shi-Chao Qi,Jia-Xin Li,Ding-Ming Xue,Xiao-Qin Liu,Lin-Bing Sun J. Mater. Chem. A, 2023,11, 17484-17490

-

Chetna Patnaik,Rohan Bahadur,Mayuri Gandhi,Abhijit De,Rohit Srivastava Nanoscale, 2023,15, 1273-1288

-

Hongyi Wu,Aijuan Gu,Guozheng Liang,Li Yuan J. Mater. Chem., 2011,21, 14838-14848

-

Peter D. Battle,Fernande Grandjean,Gary J. Long,Sophie E. Oldham J. Mater. Chem., 2007,17, 4785-4796

-

Mengmeng Liu,Xiaohang Zhu,Li Wu,Xingchun Zhou,Jing Li,Jiantai Ma RSC Adv., 2015,5, 38264-38270

-

Sonja Kohrt,Steffen Dachwitz,Constantin G. Daniliuc,Gerald Kehr,Gerhard Erker Dalton Trans., 2015,44, 21032-21040

-

Hyang Moo Lee,Suguna Perumal,Gi Young Kim,Jin Chul Kim,Young-Ryul Kim,Minsoo P. Kim,Hyunhyub Ko,Yecheol Rho,In Woo Cheong Polym. Chem., 2020,11, 3775-3775

Recommended suppliers

Synrise Material Co. Ltd.

Gold Member

CN Supplier

Bulk

Jincang Pharmaceutical (Shanghai) Co., LTD.

Gold Member

CN Supplier

Reagent

Hubei Cuiyuan Biotechnology Co.,Ltd

Gold Member

CN Supplier

Reagent

http://eng.biocuiyuan.com

BIOOKE MICROELECTRONICS CO.,LTD

Gold Member

CN Supplier

Reagent

http://www.100kes.com/en

Wuhan ChemNorm Biotech Co.,Ltd.

Gold Member

CN Supplier

Reagent

http://www.chemnorm.com